1H-Pyrazino(3,2,1-jk)carbazole, 2,3,3a,4,5,6-hexahydro-10-chloro-3-ethyl-, hydrochloride
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Overview
Description
1H-Pyrazino(3,2,1-jk)carbazole, 2,3,3a,4,5,6-hexahydro-10-chloro-3-ethyl-, hydrochloride is a complex heterocyclic compound It is characterized by its unique structure, which includes a pyrazino ring fused with a carbazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazino(3,2,1-jk)carbazole, 2,3,3a,4,5,6-hexahydro-10-chloro-3-ethyl-, hydrochloride typically involves multi-step organic reactions. The process begins with the formation of the pyrazino ring, followed by the introduction of the carbazole moiety. The final steps involve the chlorination and ethylation of the compound. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazino(3,2,1-jk)carbazole, 2,3,3a,4,5,6-hexahydro-10-chloro-3-ethyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
1H-Pyrazino(3,2,1-jk)carbazole, 2,3,3a,4,5,6-hexahydro-10-chloro-3-ethyl-, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Pyrazino(3,2,1-jk)carbazole, 2,3,3a,4,5,6-hexahydro-10-chloro-3-ethyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 8-Isopropyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino(3,2,1-jk)carbazole hydrochloride
- 8-Cyclohexyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino(3,2,1-jk)carbazole hydrochloride
- 8-Methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino(3,2,1-jk)carbazole methanesulfonate
Uniqueness
1H-Pyrazino(3,2,1-jk)carbazole, 2,3,3a,4,5,6-hexahydro-10-chloro-3-ethyl-, hydrochloride is unique due to its specific structural features, such as the presence of a chlorine atom and an ethyl group. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
CAS No. |
76061-82-0 |
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Molecular Formula |
C16H20Cl2N2 |
Molecular Weight |
311.2 g/mol |
IUPAC Name |
14-chloro-4-ethyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene;hydrochloride |
InChI |
InChI=1S/C16H19ClN2.ClH/c1-2-18-9-10-19-15-11(5-3-7-13(15)17)12-6-4-8-14(18)16(12)19;/h3,5,7,14H,2,4,6,8-10H2,1H3;1H |
InChI Key |
GBYBKOZZKVPDDO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN2C3=C(CCCC31)C4=C2C(=CC=C4)Cl.Cl |
Origin of Product |
United States |
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